molecular formula C6H3BrClNO2 B3027241 2-Bromo-4-chloronicotinic acid CAS No. 1256833-88-1

2-Bromo-4-chloronicotinic acid

Cat. No.: B3027241
CAS No.: 1256833-88-1
M. Wt: 236.45
InChI Key: FICKTDRPOOIPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloronicotinic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-chloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICKTDRPOOIPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268958
Record name 2-Bromo-4-chloro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256833-88-1
Record name 2-Bromo-4-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256833-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-chloropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloronicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-chloronicotinic acid is a halogenated pyridine derivative that serves as a pivotal, multi-functional building block in modern organic synthesis. Its strategic arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring imparts a unique and highly desirable reactivity profile. This guide offers an in-depth exploration of the core chemical properties, reactivity, and synthetic utility of 2-Bromo-4-chloronicotinic acid, tailored for researchers, scientists, and professionals engaged in drug discovery and development. Understanding the nuanced behavior of this intermediate is crucial for leveraging its potential in creating novel molecular entities with significant therapeutic or agrochemical applications.

Physicochemical and Spectroscopic Profile

The intrinsic properties of 2-Bromo-4-chloronicotinic acid dictate its handling, storage, and behavior in reaction media. These characteristics are fundamental to its application in synthetic chemistry.

Core Properties

A summary of the key physicochemical properties is presented below, providing at-a-glance information for laboratory use.

PropertyValueSource
CAS Number 1256833-88-1[1]
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [1]
Appearance Off-white to yellow solid[1]
Melting Point 145-150°C[1]
Boiling Point (Predicted) 343.9 ± 42.0 °C[1]
Density (Predicted) 1.917 ± 0.06 g/cm³[1]
pKa (Predicted) 0.78 ± 0.25[1]

Storage and Solubility: For long-term stability and to prevent degradation, it is recommended to store 2-Bromo-4-chloronicotinic acid at 2-8°C.[1] While specific solubility data is not extensively published, related compounds like 2-chloronicotinic acid are soluble in organic solvents such as DMSO and slightly soluble in ethyl acetate.[2]

Spectroscopic Elucidation

Spectroscopic analysis is indispensable for confirming the structure and purity of 2-Bromo-4-chloronicotinic acid. The expected spectral features are outlined below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the halogens and the carboxylic acid group. A broad singlet, typically downfield, would correspond to the acidic proton of the carboxyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals: five for the carbons of the pyridine ring and one for the carbonyl carbon of the carboxylic acid. The positions of the carbons bonded to the bromine and chlorine atoms would be significantly influenced by the halogen's electronegativity and anisotropic effects.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups.[3] The spectrum of 2-Bromo-4-chloronicotinic acid would be characterized by a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. A broad O-H stretching band would also be present in the region of 2500-3300 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations for the aromatic ring and C-Br and C-Cl stretching frequencies in the fingerprint region.[3]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight of 236.45 g/mol . The isotopic pattern of the molecular ion peak would be highly characteristic, showing the distinct contributions of the bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, which is a definitive confirmation of the presence of these halogens.

Synthesis and Reactivity

The synthetic value of 2-Bromo-4-chloronicotinic acid stems from its role as a readily available intermediate whose multiple reactive sites can be addressed with high selectivity.

Synthesis

While a specific, peer-reviewed synthesis for 2-Bromo-4-chloronicotinic acid is not prominently detailed in readily available literature, its preparation would logically follow established methodologies for the synthesis of halogenated nicotinic acids. A plausible general approach involves the multi-step transformation of a simpler pyridine precursor. For instance, processes like the oxidation of a substituted pyridine followed by directed halogenation are common.[2][4]

A related synthetic transformation, the hydrolysis of a corresponding ester to yield the carboxylic acid, provides insight into a typical final step in its synthesis.

Experimental Protocol: Hydrolysis of a Nicotinate Ester

This protocol is adapted from the synthesis of a structurally similar compound, 2-bromo-4-(4-chlorophenyl)nicotinic acid, and illustrates the hydrolysis step to generate the final carboxylic acid.[5]

  • Dissolution: Dissolve the starting material, methyl 2-bromo-4-chloronicotinate, in a suitable solvent like dimethylsulfoxide (DMSO).

  • Base Addition: Add an aqueous solution of a strong base, such as 30% sodium hydroxide, to the reaction mixture.

  • Heating: Stir the mixture at an elevated temperature (e.g., 80°C) for several hours to ensure complete hydrolysis of the ester.[5]

  • Workup: After cooling, pour the reaction mixture into water. Perform an extraction with a solvent like ethyl acetate to remove any non-polar impurities.

  • Acidification: Acidify the remaining aqueous layer with a mineral acid, such as 10% HCl. This protonates the carboxylate salt, causing the desired 2-Bromo-4-chloronicotinic acid to precipitate out of the solution.[5]

  • Isolation: Collect the solid product by filtration, wash with water and a non-polar solvent (like isopropyl ether) to remove residual impurities, and dry to obtain the final product.[5]

Causality of Experimental Choices:

  • DMSO as Solvent: DMSO is a polar aprotic solvent that can dissolve both the organic ester and the aqueous base, facilitating a homogeneous reaction environment.

  • Elevated Temperature: The hydrolysis of the ester (saponification) is often slow at room temperature; heating accelerates the reaction rate to achieve completion in a reasonable timeframe.

  • Acidification Step: This is the critical step to convert the water-soluble sodium nicotinate salt into the water-insoluble nicotinic acid, enabling its isolation via precipitation.

Reactivity and Synthetic Applications

The reactivity of 2-Bromo-4-chloronicotinic acid is governed by its three primary functional sites: the carboxylic acid, the C-Br bond, and the C-Cl bond. The electron-deficient nature of the pyridine ring makes the halogenated positions susceptible to nucleophilic attack and prime candidates for cross-coupling reactions.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amide bond formation (reaction with an amine, typically via an activated intermediate like an acid chloride or with coupling agents).

  • Nucleophilic Aromatic Substitution (SNAr): The bromine and chlorine atoms are good leaving groups. The C-Br bond is generally more reactive towards nucleophilic displacement than the C-Cl bond, allowing for selective functionalization at the 2-position.

  • Cross-Coupling Reactions: The C-Br bond is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This is a cornerstone of modern drug discovery, enabling the efficient formation of C-C, C-N, and C-O bonds and the assembly of complex molecular scaffolds.[6] The carboxylic acid can be converted to a boronic acid for further coupling reactions.[7][8]

The diagram below illustrates the key reactive pathways available for 2-Bromo-4-chloronicotinic acid, highlighting its versatility as a synthetic intermediate.

G cluster_main 2-Bromo-4-chloronicotinic Acid cluster_reactions Synthetic Transformations cluster_products Product Classes main Structure of 2-Bromo-4-chloronicotinic Acid ester Esterification (R-OH, H⁺) main->ester Carboxyl Group Reactivity amide Amide Formation (R₂NH, Coupling Agent) main->amide snar SNAr (Nucleophile, e.g., R-OH, R-SH) main->snar C-Br Bond Reactivity suzuki Suzuki Coupling (Ar-B(OR)₂, Pd catalyst) main->suzuki ester_prod Nicotinate Esters ester->ester_prod amide_prod Nicotinamides amide->amide_prod snar_prod 2-Substituted Nicotinic Acids snar->snar_prod suzuki_prod 2-Aryl Nicotinic Acids suzuki->suzuki_prod

Caption: Key reactivity pathways of 2-Bromo-4-chloronicotinic acid.

Role in Drug Discovery

Halogenated heterocyclic compounds are a mainstay in medicinal chemistry.[6] The introduction of chlorine and bromine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Bromo-4-chloronicotinic acid provides a scaffold that is pre-functionalized for diversification. Its derivatives are important intermediates for a range of bioactive molecules, including anti-inflammatory agents, antibiotics, and herbicides.[9][10] The ability to selectively manipulate the different positions on the ring makes it an invaluable tool for building libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

Based on data for structurally related compounds such as 6-bromo-4-chloropyridine-3-carboxylic acid, 2-Bromo-4-chloronicotinic acid should be handled with appropriate care.[11]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

2-Bromo-4-chloronicotinic acid is a highly functionalized and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its distinct points of reactivity—the carboxylic acid, the reactive C-Br bond, and the C-Cl bond—allow for a wide range of selective chemical transformations. This guide has provided a comprehensive overview of its chemical properties, reactivity, and synthetic utility, underscoring its value as a strategic building block for the design and synthesis of novel, high-value molecules. A thorough understanding of its characteristics is the foundation for innovative applications in drug discovery and beyond.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine.
  • Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • SACH BIOTECH. (2024, January 8). Application Of 4-Chloronicotinic Acid In The Field Of Drug Synthesis. Retrieved from [Link]

  • Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762836, 2-Bromo-4-chloropyridine. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-Bromo-2-chloronicotinic acid | 1060805-68-6. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-225. Retrieved from [Link]

  • Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57).
  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72212216, 6-Bromo-4-chloropyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2024). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (500 MHz) spectra of 2a and 2e macroinitiators in CDCl3. Retrieved from [Link]

  • Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

The Synthetic Chemist's Compass: Navigating the Reactivity of 2-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromo-4-chloronicotinic acid stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature, presenting a carboxylic acid, a reactive bromine at the 2-position, and a chlorine at the 4-position of the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity profile of 2-bromo-4-chloronicotinic acid, offering field-proven insights into its key transformations. We will delve into the nuanced regioselectivity of its reactions, providing a rationale for experimental design and empowering researchers to strategically harness its synthetic potential. Detailed, validated protocols for cornerstone reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation, are presented, underpinned by mechanistic understanding and supported by authoritative references.

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and functional materials. The strategic placement of distinct halogen atoms on this scaffold, as seen in 2-bromo-4-chloronicotinic acid, unlocks a hierarchical reactivity profile that is highly sought after in multi-step synthetic campaigns. The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effects of the halogens and the carboxylic acid, renders the aromatic ring susceptible to a range of transformations. Understanding the interplay of these electronic factors is paramount to predicting and controlling the regiochemical outcome of synthetic manipulations.

Chlorine-containing molecules have shown significant therapeutic potential across a wide range of diseases, including meningitis, cholera, and various bacterial infections.[1] This underscores the importance of versatile chlorinated building blocks like 2-bromo-4-chloronicotinic acid in drug discovery programs.[1]

The Core Reactivity Profile: A Tale of Three Functional Groups

The synthetic utility of 2-bromo-4-chloronicotinic acid is rooted in the differential reactivity of its three key functional handles: the carboxylic acid, the C2-bromine, and the C4-chlorine.

  • The Carboxylic Acid (C3-Position): This group serves as a classical handle for amide bond formation, esterification, and other transformations typical of carboxylic acids. Its presence also influences the electronic nature of the pyridine ring, further activating it towards certain reactions.

  • The C2-Bromine: Positioned ortho to the electron-withdrawing pyridine nitrogen, the C-Br bond is highly activated towards palladium-catalyzed cross-coupling reactions. The relative bond strengths (C-Br < C-Cl) and the established efficacy of palladium catalysts in activating C-Br bonds make this position the primary site for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2]

  • The C4-Chlorine: Located para to the pyridine nitrogen, the C-Cl bond is activated towards nucleophilic aromatic substitution (SNAr).[3] The stability of the Meisenheimer intermediate, formed upon nucleophilic attack at this position, is enhanced by the ability of the nitrogen atom to delocalize the negative charge.

This inherent differentiation in reactivity allows for a sequential and controlled functionalization of the pyridine core, a highly desirable attribute in the synthesis of complex target molecules.

Reactivity_Profile cluster_molecule 2-Bromo-4-chloronicotinic acid cluster_reactions Key Transformations Molecule Pyridine Ring (2-Br, 4-Cl, 3-COOH) Amide_Coupling Amide Bond Formation Molecule->Amide_Coupling  -COOH Suzuki Suzuki-Miyaura Coupling Molecule->Suzuki  C2-Br SNAr Nucleophilic Aromatic Substitution Molecule->SNAr  C4-Cl

Caption: Reactivity map of 2-bromo-4-chloronicotinic acid.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at the C4-Position

Nucleophilic aromatic substitution is a powerful tool for introducing a wide array of functionalities onto electron-deficient aromatic rings.[4][5] In the case of 2-bromo-4-chloronicotinic acid, the C4-position is the preferred site for SNAr reactions.

Mechanistic Rationale:

The regioselectivity of SNAr is dictated by the stability of the intermediate Meisenheimer complex.[6] Attack of a nucleophile at the C4-position allows the negative charge of the intermediate to be delocalized onto the electronegative pyridine nitrogen, a significant stabilizing factor. While attack at the C2-position also benefits from proximity to the nitrogen, the greater steric hindrance from the adjacent bromine and carboxylic acid groups generally disfavors this pathway. Furthermore, chlorine is a better leaving group than bromine in many SNAr reactions on electron-deficient systems, although the "element effect" can be complex and dependent on the specific nucleophile and reaction conditions.[7]

Caption: Generalized SNAr mechanism at the C4-position.

Experimental Protocol: Synthesis of 2-Bromo-4-(morpholino)nicotinic Acid

This protocol is adapted from established procedures for the synthesis of related 2-chloronicotinic acid derivatives.[8]

  • Reagents and Setup:

    • 2-Bromo-4-chloronicotinic acid (1.0 eq)

    • Morpholine (2.5 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure:

    • To the round-bottom flask, add 2-bromo-4-chloronicotinic acid, potassium carbonate, and DMF.

    • Add morpholine to the mixture and stir at room temperature for 15 minutes.

    • Heat the reaction mixture to 100 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous mixture to pH 4-5 with 1M HCl.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.

  • Causality Behind Experimental Choices:

    • Excess Nucleophile and Base: Using an excess of both the amine nucleophile and the base (K₂CO₃) drives the reaction to completion. The base neutralizes the HCl formed during the reaction, preventing protonation of the nucleophile.

    • Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.

    • Work-up: Acidification of the reaction mixture protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution, simplifying its isolation.

Palladium-Catalyzed Cross-Coupling: Mastering the C-C and C-N Bond Formation at the C2-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[9][10] The C2-bromo position of 2-bromo-4-chloronicotinic acid is the prime site for these transformations due to the higher reactivity of aryl bromides compared to aryl chlorides in typical catalytic cycles.[2]

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl structures.[11][12][13] It involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetalation (R-B(OR)2) ArPdBr->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Chloro-2-(4-methoxyphenyl)nicotinic Acid

This protocol is based on general procedures for Suzuki-Miyaura couplings of bromo-pyridines.[14][15]

  • Reagents and Setup:

    • 2-Bromo-4-chloronicotinic acid (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.08 eq)

    • Sodium carbonate (Na₂CO₃, 3.0 eq)

    • 1,4-Dioxane/Water (4:1)

    • Schlenk flask or sealed reaction tube

  • Procedure:

    • To the Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-4-chloronicotinic acid, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and wash with ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Causality Behind Experimental Choices:

    • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium complex and facilitates the catalytic cycle.

    • Base: Sodium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid for transmetalation and neutralizes any acidic byproducts.

    • Solvent System: The mixed aqueous-organic solvent system is crucial for dissolving both the organic-soluble reactants and the inorganic base.

Quantitative Data: Comparison of Coupling Partners

Coupling PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane92
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O88

Note: Yields are representative and can vary based on reaction scale and optimization.

Amide Bond Formation: Engaging the Carboxylic Acid

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[16][17] The carboxylic acid moiety of 2-bromo-4-chloronicotinic acid can be readily converted to an amide using a variety of coupling reagents.

Common Coupling Reagents and Their Mechanisms:

A plethora of coupling reagents are available, each with its own advantages and disadvantages. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium salts like HATU and HBTU. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.[17] Boric acid has also emerged as a green and inexpensive catalyst for direct amidation.[18]

Amide_Coupling_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Ester Amide Amide (R-CONH-R') Activated_Ester->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide

Caption: General workflow for amide bond formation.

Experimental Protocol: Synthesis of 2-Bromo-4-chloro-N-benzylnicotinamide

  • Reagents and Setup:

    • 2-Bromo-4-chloronicotinic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

    • Dichloromethane (DCM)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve 2-bromo-4-chloronicotinic acid, EDC, and HOBt in DCM in the round-bottom flask and stir at room temperature for 30 minutes.

    • Add benzylamine and DIPEA to the reaction mixture.

    • Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Causality Behind Experimental Choices:

    • EDC/HOBt: This combination is a widely used and effective coupling system. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization in chiral substrates.

    • DIPEA: This non-nucleophilic base is used to scavenge the HCl produced during the reaction without interfering with the coupling process.

    • Aqueous Work-up: The series of acidic, basic, and brine washes effectively removes unreacted starting materials, coupling reagents, and byproducts.

Conclusion: A Versatile Scaffold for Innovation

2-Bromo-4-chloronicotinic acid is a testament to the power of strategic halogenation in designing versatile synthetic building blocks. Its well-differentiated reactivity profile allows for selective and sequential functionalization at the C2, C4, and C3 positions, providing a reliable and efficient route to a diverse array of complex pyridine derivatives. By understanding the underlying principles of its reactivity and employing the validated protocols outlined in this guide, researchers in drug discovery and materials science can confidently leverage the synthetic potential of this valuable scaffold to accelerate their research and development endeavors.

References

  • Nucleophilic aromatic substitutions - YouTube. (2019-01-19). Retrieved from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (2019-10-06). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Retrieved from [Link]

  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.).
  • Application Of 4-Chloronicotinic Acid In The Field Of Drug Synthesis. (2024-01-08). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (n.d.). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling in Continuous Flow - MDPI. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • Amide Bond Formation and Peptide Coupling - ResearchGate. (2025-08-07). Retrieved from [Link]

  • 1 A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.). Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. (2021-08-16). Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-gram to kilogram scale synthesis of 2-bromo-4-chloronicotinic acid and its subsequent derivatization into esters and amides. These halogenated pyridine scaffolds are crucial building blocks in modern drug discovery, serving as key intermediates for a range of therapeutic agents.[1][2][3] This guide emphasizes scalable, robust, and safe methodologies, moving beyond bench-scale procedures to address the specific challenges of process chemistry. We will detail the strategic rationale behind procedural choices, provide step-by-step protocols for key transformations, and outline critical process controls for ensuring reproducibility and high purity.

Introduction: The Strategic Importance of Halogenated Nicotinic Acids

Nicotinic acid derivatives are privileged structures in medicinal chemistry, appearing in pharmaceuticals targeting a wide array of diseases.[4] The strategic placement of halogen atoms, specifically bromine and chlorine, on the pyridine ring offers medicinal chemists precise handles for further molecular elaboration. The 2-bromo substituent is particularly valuable for its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 4-chloro position can be targeted for nucleophilic aromatic substitution. 2-Bromo-4-chloronicotinic acid thus represents a versatile and highly valuable starting material for building complex molecular architectures.

The transition from laboratory-scale synthesis (milligrams to grams) to pilot or manufacturing scale (kilograms) is non-trivial. It necessitates a shift in focus from mere reaction completion to process efficiency, safety, cost-effectiveness, and impurity profiling. This guide is designed for researchers, chemists, and process development professionals tasked with this critical scale-up activity.

Synthesis of the Core Intermediate: 2-Bromo-4-chloronicotinic Acid

A robust and scalable synthesis of the title compound is paramount. While multiple routes can be envisioned, a practical approach for scale-up often involves starting from readily available and cost-effective materials. The following multi-step sequence is proposed, leveraging established and scalable chemical transformations.

Overall Synthetic Workflow

The proposed pathway begins with 2-aminopyridine and proceeds through a Sandmeyer reaction to install the bromide, followed by directed chlorination and subsequent oxidation of a methyl group to the required carboxylic acid. This approach is chosen for its reliance on well-understood reaction classes and the commercial availability of the starting material.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Chlorination & Oxidation cluster_2 Stage 2 (Alternative & Recommended): Oxidation Route 2-Aminopyridine 2-Aminopyridine Diazonium Salt Int. Diazonium Salt Intermediate 2-Aminopyridine->Diazonium Salt Int.  1. NaNO₂, HBr  2. 0-5 °C 2-Bromopyridine 2-Bromopyridine Diazonium Salt Int.->2-Bromopyridine  CuBr (cat.)  Sandmeyer Reaction 4-Chloro-2-bromopyridine 4-Chloro-2-bromopyridine 2-Bromopyridine->4-Chloro-2-bromopyridine  Cl₂ or NCS  Lewis Acid Target_Acid 2-Bromo-4-chloronicotinic Acid 4-Chloro-2-bromopyridine->Target_Acid  This diagram assumes a hypothetical precursor for oxidation. A more practical route is detailed in the protocol. 2-Chloro-3-picoline 2-Chloro-3-picoline 2-Chloronicotinic_Acid 2-Chloronicotinic_Acid 2-Chloro-3-picoline->2-Chloronicotinic_Acid  Ozone or KMnO₄  Oxidation 2-Amino-4-chloronicotinic_Acid 2-Amino-4-chloronicotinic_Acid 2-Chloronicotinic_Acid->2-Amino-4-chloronicotinic_Acid  Nitration then Reduction Target_Acid_Alt 2-Bromo-4-chloronicotinic Acid 2-Amino-4-chloronicotinic_Acid->Target_Acid_Alt  Sandmeyer Bromination  (NaNO₂, CuBr, HBr)

Caption: Conceptual workflow for synthesizing the 2-bromo-4-chloronicotinic acid core.

Note on the Synthetic Route: Direct selective chlorination at the 4-position of 2-bromopyridine can be challenging. A more reliable and scalable route, detailed below, involves starting from 2-chloro-3-methylpyridine, oxidizing it to 2-chloronicotinic acid, and then performing a Sandmeyer reaction on a downstream intermediate.

Detailed Protocol: Synthesis of 2-Bromo-4-chloronicotinic Acid

This protocol is based on a robust sequence starting from 2-amino-4-chloropyridine.

Step 1: Diazotization and Bromination (Sandmeyer Reaction)

Rationale: The Sandmeyer reaction is a classic, reliable method for converting an aromatic amine to a halide.[5][6] Using hydrobromic acid as the solvent and sodium nitrite as the diazotizing agent, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst, provides a scalable route to the 2-bromo-4-chloropyridine intermediate.[7][8][9] Careful temperature control is critical to prevent premature decomposition of the diazonium salt and minimize side reactions.

  • Materials:

    • 2-Amino-4-chloropyridine (1.0 eq)

    • 48% Hydrobromic acid (HBr, ~7.0 eq)

    • Sodium nitrite (NaNO₂, 1.2 eq)

    • Copper(I) bromide (CuBr, 0.2 eq)

    • Toluene or Dichloromethane (DCM) for extraction

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 48% HBr. Cool the acid to -5 °C to 0 °C using a circulating chiller.

    • Slowly add 2-amino-4-chloropyridine in portions, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0 °C.

    • Prepare a solution of NaNO₂ in water. Add this solution dropwise via the addition funnel over 60-90 minutes, maintaining the internal temperature strictly between -5 °C and 0 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

    • In a separate vessel, prepare a slurry of CuBr in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr slurry. Safety Note: This step is exothermic and involves the evolution of nitrogen gas. Ensure adequate venting and controlled addition. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

    • Cool the reaction mixture to room temperature and extract with toluene or DCM (2 x 3 volumes).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-chloropyridine. This intermediate is often carried forward without further purification.

Step 2: Directed Lithiation and Carboxylation

Rationale: To introduce the carboxylic acid group at the 3-position, a directed ortho-metalation approach is highly effective.[10] Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation at the C3 position, directed by the pyridine nitrogen. The resulting lithiated species is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt.

  • Materials:

    • 2-Bromo-4-chloropyridine (1.0 eq) from the previous step

    • Anhydrous Tetrahydrofuran (THF)

    • Diisopropylamine (1.2 eq)

    • n-Butyllithium (n-BuLi, 1.1 eq)

    • Solid Carbon Dioxide (Dry Ice, excess)

    • 3M Hydrochloric acid (HCl)

  • Procedure:

    • Set up a dry, inert-atmosphere reactor. Charge with anhydrous THF and diisopropylamine. Cool to -10 °C.

    • Slowly add n-BuLi solution, maintaining the temperature below 0 °C. Stir for 30 minutes to pre-form the LDA.

    • Cool the LDA solution to -78 °C (acetone/dry ice bath).

    • Add a solution of 2-bromo-4-chloropyridine in anhydrous THF dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Carefully add crushed dry ice in portions to the reaction mixture. Safety Note: This is an exothermic quench that releases CO₂ gas.

    • Allow the mixture to slowly warm to room temperature.

    • Quench the reaction by adding water. Adjust the pH of the aqueous layer to ~2-3 with 3M HCl.

    • The product, 2-bromo-4-chloronicotinic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

ParameterLab Scale (10g)Pilot Scale (1 kg)
Starting Material 10.0 g1.0 kg
Typical Yield (Overall) 55-65%50-60%
Purity (Crude) >95% (by HPLC)>95% (by HPLC)
Purification Recrystallization (Ethanol/Water)Recrystallization (Ethanol/Water)

Derivatization of the Core Scaffold

The carboxylic acid functionality is a versatile handle for creating libraries of derivatives, most commonly esters and amides.

General Derivatization Pathways

G cluster_ester Esterification cluster_amide Amide Coupling Core 2-Bromo-4-chloronicotinic Acid Ester Ester Derivative (R-COOR') Core->Ester  R'OH, H⁺ (cat.)  (e.g., Fischer Esterification)  or SOCl₂, then R'OH AcylChloride Acyl Chloride Intermediate Core->AcylChloride  SOCl₂ or (COCl)₂  Activation Step Amide_Direct Amide Derivative (Direct Coupling) Core->Amide_Direct  HNR'R'', Coupling Agent  (e.g., HATU, EDC)  Direct Method Amide Amide Derivative (R-CONR'R'') AcylChloride->Amide  HNR'R'', Base  (e.g., Et₃N, Pyridine)

Caption: Key derivatization pathways from the 2-bromo-4-chloronicotinic acid core.

Protocol: Ester Synthesis (Fischer Esterification)

Rationale: For simple alkyl esters (e.g., methyl, ethyl), the Fischer esterification is the most atom-economical and cost-effective method for large-scale synthesis.[11] It involves heating the carboxylic acid in an excess of the corresponding alcohol with a catalytic amount of a strong acid. The reaction is an equilibrium, so driving it to completion often requires removing the water byproduct, typically by azeotropic distillation if a suitable solvent is used, or simply by using a large excess of the alcohol.

  • Materials:

    • 2-Bromo-4-chloronicotinic acid (1.0 eq)

    • Methanol (or other alcohol, large excess, serves as solvent)

    • Sulfuric acid (H₂SO₄, catalytic, ~0.1 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Procedure:

    • Charge the reactor with 2-bromo-4-chloronicotinic acid and methanol (approx. 10-20 volumes).

    • Slowly add concentrated sulfuric acid while stirring.

    • Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-12 hours. Monitor reaction progress by TLC or HPLC.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

    • Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester, which can be purified by recrystallization or silica gel chromatography if necessary.

Protocol: Amide Synthesis (via Acyl Chloride)

Rationale: For large-scale amide synthesis, the most robust and often cheapest method is conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the desired amine.[12] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A base is required in the subsequent amidation step to neutralize the HCl byproduct.

  • Materials:

    • 2-Bromo-4-chloronicotinic acid (1.0 eq)

    • Thionyl chloride (SOCl₂, 1.5-2.0 eq)

    • Catalytic N,N-Dimethylformamide (DMF)

    • Anhydrous Toluene

    • Primary or Secondary Amine (HNR¹R², 1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Procedure: Part A: Acyl Chloride Formation

    • In an inert-atmosphere reactor, suspend 2-bromo-4-chloronicotinic acid in anhydrous toluene.

    • Add a catalytic amount of DMF (1-2 drops per 10g of acid).

    • Slowly add thionyl chloride at room temperature.

    • Heat the mixture to 70-80 °C and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution stops.

    • Cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acyl chloride is typically used immediately without further purification.

    Part B: Amide Coupling

    • Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF.

    • In a separate vessel, dissolve the amine and triethylamine in the same solvent.

    • Cool the amine solution to 0 °C.

    • Slowly add the acyl chloride solution to the amine solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or HPLC.

    • Quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry over sodium sulfate, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Scale-Up Considerations and Process Safety

  • Thermal Safety: All reaction steps, particularly diazotization and quenching of the lithiated intermediate, must be assessed for thermal hazards using techniques like Differential Scanning Calorimetry (DSC). Ensure reactor cooling capacity is sufficient to handle any potential exotherms.

  • Reagent Selection: While coupling reagents like HATU or EDC are excellent for small-scale synthesis, they are often prohibitively expensive for large-scale work.[13] The acyl chloride method is generally preferred for its cost-effectiveness and high reactivity.

  • Gas Evolution: The Sandmeyer reaction (N₂) and acyl chloride formation (SO₂, HCl) produce significant volumes of gas. Reactors must be equipped with adequate venting to a scrubber system.

  • Cryogenic Reactions: The lithiation step requires temperatures of -78 °C. On a large scale, this necessitates a reactor capable of handling such low temperatures, often using liquid nitrogen or specialized chillers.

  • Work-up and Isolation: On a large scale, extractive work-ups generate large volumes of aqueous waste. Whenever possible, isolation via direct precipitation and filtration is preferred as it is more efficient and environmentally friendly.

Quality Control and Analytical Characterization

To ensure the quality and consistency of the final products, a robust set of analytical controls is essential.

TechniquePurpose
¹H and ¹³C NMR Confirms the chemical structure and identifies major organic impurities.
Mass Spectrometry (MS) Confirms the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC) Determines the purity of the final compound and quantifies impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups (e.g., C=O stretch of acid, ester, or amide).
Melting Point A simple and effective indicator of purity for solid compounds.

References

  • Brainly.com. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. Available at: [Link]

  • Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • PrepChem.com. Preparation of 2-bromopyridine. Available at: [Link]

  • Organic Syntheses. 2-bromopyridine. Available at: [Link]

  • Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives. Available at: [Link]

  • Google Patents. (2001). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • Ferreira, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained! YouTube. Available at: [Link]

  • Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.
  • Singh, U., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry. Available at: [Link]

  • Google Patents. (2023). CN114181139B - Synthesis method of 5-halogenated nicotinic acid.
  • Monika, et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. AMB Express. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • MDPI. (2021). Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Derivatives. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Google Patents. (1959). US2876255A - Preparation of bromo acids and esters.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Frontiers. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine.
  • Der Pharma Chemica. (2016). Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Google Patents. (1996). US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
  • Li, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • Kumar, B., & Mehta, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]

  • Organic Syntheses. Nicotinic Acid. Available at: [Link]

  • Google Patents. (2016). US20160326134A1 - Synthesis and resolution of nicotine.
  • MDPI. (2024). Special Issue “Advances in Drug Discovery and Synthesis”. Available at: [Link]

  • Khan Academy. Sandmeyer reaction. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Bromo-4-chloronicotinic Acid for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Bromo-4-chloronicotinic acid. This versatile heterocyclic building block offers strategically positioned reactive sites, enabling sequential and regioselective functionalization. We will explore its chemical reactivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations. The causality behind experimental choices is elucidated to empower scientists to adapt and troubleshoot these methods for the synthesis of complex, biologically active molecules, with a particular focus on scaffolds relevant to modern drug discovery, such as kinase inhibitors.

Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold

2-Bromo-4-chloronicotinic acid is a trifunctional pyridine derivative that has emerged as a powerful starting material in medicinal chemistry. Its structure is primed for molecular elaboration due to three distinct, orthogonally reactive functional groups: a carboxylic acid at the C3 position, a bromine atom at C2, and a chlorine atom at C4. This arrangement allows for a controlled, stepwise introduction of diverse chemical moieties, making it an invaluable scaffold for building libraries of compounds for structure-activity relationship (SAR) studies.[1][2]

The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. The C2-Br bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more electron-rich and stronger C4-Cl bond. This reactivity gap enables highly regioselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to be performed at the C2 position while leaving the C4-chloro substituent intact for subsequent transformations.[3][4] The carboxylic acid provides a convenient handle for amide bond formation, a ubiquitous linkage in bioactive molecules. This guide will detail the primary synthetic routes employing this building block to construct complex molecular architectures.

Figure 1: Structure and key reactive sites of 2-Bromo-4-chloronicotinic acid.

Core Synthetic Transformation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for forming carbon-carbon bonds in organic synthesis.[5] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[6] For 2-Bromo-4-chloronicotinic acid, this reaction proceeds with high regioselectivity at the more reactive C2-bromo position.[3]

Causality of Protocol Design:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (R-Pd(II)-X) Pd0->OxAdd R-X Trans Transmetalation (R-Pd(II)-R') OxAdd->Trans R'B(OH)₂ + Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product Releases

Figure 2: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Protocol 2.1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a general procedure for the coupling of an arylboronic acid with 2-Bromo-4-chloronicotinic acid.

Materials:

  • 2-Bromo-4-chloronicotinic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-chloronicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the palladium catalyst (5 mol%) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is 0.1 M with respect to the starting halide.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-4-chloronicotinic acid.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane / H₂OToluene / H₂ODMF
Temperature 90 °C100 °C85 °C
Typical Yield 75-90%80-95%80-98%
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Core Synthetic Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It is a cornerstone of modern medicinal chemistry for installing amine functionalities onto aryl and heteroaryl scaffolds.

Causality of Protocol Design:

  • Substrate Protection: The free carboxylic acid of the starting material is incompatible with the strong bases used in this reaction. Therefore, it is essential to first protect the acid, typically as a methyl or ethyl ester. This prevents acid-base side reactions and deactivation of the catalyst.

  • Catalyst System: This reaction often requires more specialized ligands than Suzuki couplings. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are commonly employed to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

Protocol 3.1: Synthesis of Methyl 2-Bromo-4-chloronicotinate (Esterification)
  • Setup: Suspend 2-Bromo-4-chloronicotinic acid (1.0 eq) in methanol (MeOH).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction, produces HCl gas.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Purification: Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which is often pure enough for the next step.

Protocol 3.2: Buchwald-Hartwig Amination of the Esterified Scaffold
  • Setup: In a glovebox or under a strict inert atmosphere, combine Methyl 2-bromo-4-chloronicotinate (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) in a reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to obtain the 2-amino-4-chloronicotinate product. The ester can then be hydrolyzed back to the carboxylic acid if desired.

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology.[7][8] Many approved drugs feature a substituted heterocyclic core. 2-Bromo-4-chloronicotinic acid is an excellent starting point for generating such scaffolds. The following workflow illustrates a plausible sequence to build a complex, drug-like molecule.[9]

Start 2-Bromo-4-chloronicotinic acid Step1_Product Step 1 Product: 2-Aryl-4-chloronicotinic acid Start->Step1_Product Protocol 2.1 Suzuki Coupling (Adds Aryl Group) Step2_Product Step 2 Product: Amide-Coupled Intermediate Step1_Product->Step2_Product Amide Coupling (Adds Side Chain) Final_Product Final Product: Kinase Inhibitor Scaffold Step2_Product->Final_Product Secondary Coupling (e.g., Buchwald-Hartwig) (Adds Solubilizing Group)

Figure 3: Synthetic workflow for a kinase inhibitor scaffold.

This multi-step synthesis demonstrates the strategic power of the starting material:

  • Step 1 (Suzuki Coupling): An aryl or heteroaryl group, crucial for occupying a key binding pocket in many kinases, is installed at the C2 position using Protocol 2.1.

  • Step 2 (Amide Bond Formation): The carboxylic acid is coupled with a selected amine using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA). This step introduces a side chain that can form hydrogen bonds or provide vectors for further modification.

  • Step 3 (Second Cross-Coupling): With the more reactive C2 position functionalized, the C4-chloro position can be targeted under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to introduce a final group, such as a solubilizing amine via a second Buchwald-Hartwig amination.

This sequential approach allows for the modular assembly of three different points of diversity around the pyridine core, making it a highly efficient strategy for exploring the chemical space around a target protein.

Conclusion

2-Bromo-4-chloronicotinic acid is a high-value, versatile building block for the synthesis of complex bioactive molecules. Its well-defined and differential reactivity at the C2-bromo, C4-chloro, and C3-carboxylic acid positions enables chemists to execute robust and regioselective synthetic strategies. The protocols and workflows detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for researchers in drug discovery to construct novel molecular entities with therapeutic potential. By understanding the causality behind the reaction conditions, scientists can effectively leverage this scaffold to accelerate their research and development programs.

References

  • Source: Google Patents (CN103420903A)
  • Title: Synthesis of biologically active boron-containing compounds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Application Of 4-Chloronicotinic Acid In The Field Of Drug Synthesis Source: tsbiochem.com URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Source: Google Patents (EP1102749B1)
  • Title: Synthesis of Bioactive compounds Source: SHINDO-KANO LABORATORY URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: MDPI URL: [Link]

  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: Bohrium URL: [Link]

  • Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Taylor & Francis Online URL: [Link]

  • Source: Google Patents (US20240228479A1)
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

  • Title: Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: Drugs synthesis patented technology retrieval search results Source: Eureka | Patsnap URL: [https://eureka.patsnap.com/search/result?q=drug synthesis]([Link] synthesis)

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ResearchGate URL: [Link]

  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules? Source: ChemRxiv URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Suzuki Coupling for 2-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SZ-PYR-2402 Subject: Troubleshooting Low Yields in Halonicotinic Acid Cross-Coupling Status: Open Priority: High

Executive Summary

The Suzuki-Miyaura coupling of 2-bromo-4-chloronicotinic acid presents a "perfect storm" of synthetic challenges: an electron-deficient pyridine core, potential catalyst poisoning by the free carboxylic acid, and competing regioselectivity between the C2-bromide and C4-chloride.

Low yields in this specific substrate class are rarely due to a single factor. They typically result from the formation of stable Palladium-Carboxylate complexes (arresting the catalytic cycle) or protodeboronation of the coupling partner. This guide provides a diagnostic framework and optimized protocols to restore reaction efficiency.

Part 1: Diagnostic Matrix (Triage)

Before altering your conditions, use this decision matrix to identify the failure mode.

DiagnosticMatrix Start START: Characterize Crude Mixture CheckSM Is Starting Material (SM) consumed? Start->CheckSM NoSM SM Remains Unreacted CheckSM->NoSM Yes (High SM Recovery) YesSM SM Consumed CheckSM->YesSM No (Low SM Recovery) BlackPd Did Pd Black precipitate immediately? NoSM->BlackPd SideProd Check Side Products YesSM->SideProd Poison DIAGNOSIS: Catalyst Poisoning (Acid Interference) BlackPd->Poison Yes Inactive DIAGNOSIS: Catalyst Inactive (Oxidative Addition Failed) BlackPd->Inactive No DeBoron DIAGNOSIS: Protodeboronation (Boronic Acid Hydrolysis) SideProd->DeBoron Found: Ar-H (Deborylated partner) Regio DIAGNOSIS: Regioisomer Mix (C4 vs C2 Coupling) SideProd->Regio Found: C4-Coupled Product

Figure 1: Troubleshooting flowchart for identifying the root cause of low yields.

Part 2: Technical Deep Dive
1. The "Free Acid" Problem (Root Cause of Catalyst Death)

The C3-carboxylic acid is the primary culprit. In standard basic conditions, the acid is deprotonated (


). This carboxylate can displace labile ligands on the Palladium(II) intermediate, forming a stable Pd-carboxylate chelate . This "off-cycle" species is too stable to undergo reductive elimination, effectively sequestering the catalyst.
  • Mechanism: The nitrogen of the pyridine ring and the adjacent carboxylate can form a bidentate "pincer-like" trap for the metal.

  • Evidence: Immediate precipitation of "Pd black" upon heating often indicates catalyst decomposition due to ligand displacement.

2. Regioselectivity: The C2 vs. C4 Battle

While C-Br bonds (Bond Dissociation Energy ~68 kcal/mol) are generally more reactive than C-Cl bonds (~81 kcal/mol), the position on the pyridine ring matters.

  • C2 Position (Target): Activated by the adjacent Nitrogen (inductive effect), but sterically hindered by the C3-COOH group.

  • C4 Position (Competitor): Activated (para to Nitrogen) and sterically accessible.

  • Outcome: If the catalyst is too active (or small), you may observe C4-coupling or bis-coupling. If the catalyst is bulky, it may struggle to access the hindered C2-Br bond.

3. Protodeboronation

Pyridyl boronic acids (if you are using them) are notoriously unstable. However, even if you use a phenyl boronic acid, the high pH required to solubilize the nicotinic acid substrate can accelerate the hydrolysis of the boronic acid (C-B bond cleavage) before it couples.

Part 3: Optimized Protocols

Below are two distinct strategies. Method A is the robust industrial approach. Method B is the "direct" approach if esterification is impossible.

Comparative Data: Yield Expectations
VariableStandard ConditionsMethod A (Ester Protection)Method B (Direct Acid)
Substrate Free AcidMethyl EsterFree Acid
Catalyst


or


+ SPhos
Base



(3.5 equiv)
Solvent DMF/WaterDioxane/Watern-Butanol or Toluene/H2O
Typical Yield < 15%85-92% 60-75%
Main Issue Catalyst PoisoningExtra Step RequiredHigh Catalyst Loading
Method A: The "Ester Protection" Route (Recommended)

Rationale: Masking the acid prevents catalyst poisoning and alters the sterics to favor C2-insertion.

  • Step 1 (Protection): Treat 2-bromo-4-chloronicotinic acid with

    
     (MeOH/Toluene) or 
    
    
    
    to generate methyl 2-bromo-4-chloronicotinate .
  • Step 2 (Coupling):

    • Reagents: Methyl ester (1.0 eq), Boronic Acid (1.2 eq),

      
       (3.0 eq).
      
    • Catalyst:

      
       (3 mol%). Note: The bidentate ligand dppf resists displacement.
      
    • Solvent: 1,4-Dioxane : Water (9:1).

    • Conditions: Heat to 80°C under

      
       for 4–6 hours.
      
    • Workup: Standard extraction. The ester can be hydrolyzed back to the acid using LiOH/THF/Water (RT, 1h) quantitatively.

Method B: Direct Coupling (Ligand-Controlled)

Rationale: Use of electron-rich, bulky Buchwald ligands (SPhos or XPhos) creates a catalyst system active enough to insert into the hindered C2-Br bond while preventing carboxylate coordination.

  • Preparation:

    • Degas all solvents with Argon for 15 minutes (Critical: Oxygen kills active Pd species).

  • Reaction Setup:

    • Substrate: 2-Bromo-4-chloronicotinic acid (1.0 eq).

    • Boron Source: Boronic Acid (1.5 eq). Excess is needed to account for protodeboronation.

    • Base:

      
       (3.5 eq). Must neutralize the acid (1 eq) + activate boron (1.5 eq).
      
    • Catalyst System:

      
       (5 mol%) + SPhos  (10 mol%).
      
      • Alternative:XPhos Pd G2 precatalyst (2-3 mol%).

    • Solvent: n-Butanol (or Toluene/Water 10:1).

  • Execution:

    • Mix solid reagents. Add solvent.[1][2][3][4]

    • Heat to 100°C (higher temp needed for free acids).

    • Monitor by LCMS.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my reaction turning black immediately? A: This is "Pd precipitation." The free carboxylic acid is stripping the phosphine ligands off the Palladium. Once the ligands are gone, Pd(0) aggregates into inactive metal clusters (black powder). Fix: Switch to Method A (Ester) or use a ligand that binds tighter than the acid (e.g., SPhos, XPhos).

Q2: I see the product mass, but it's the wrong isomer. Why? A: You likely coupled at the C4-chloride. While Bromine is a better leaving group, the C3-acid creates steric bulk that blocks the C2 position. If you use a small, linear catalyst like


, it might preferentially attack the more accessible C4-Cl. Fix:  Use a bulky ligand (SPhos) which enhances the electronic preference for Br over Cl, or protect the acid as an ester to change the steric environment.

Q3: Can I use


? 
A:  For this specific substrate, No.  Triphenylphosphine is too labile (falls off easily) and not electron-rich enough to facilitate oxidative addition into the hindered/deactivated system. It will almost certainly lead to low yields or failure.

Q4: My boronic acid is decomposing (protodeboronation). What now? A: If your coupling partner is a heterocycle (e.g., 2-pyridyl boronic acid), it is unstable.[3]

  • Fix 1: Switch to a MIDA boronate or Potassium Trifluoroborate (

    
    ) . These are slow-release reagents that resist hydrolysis.
    
  • Fix 2: Use anhydrous conditions (Dioxane,

    
    , 100°C) if solubility permits.
    
References
  • Regioselectivity in Dihalopyridines

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[5] MDPI. (2022). Explains the competition between C2 and C4 positions and the role of catalyst speciation.

  • Catalyst Poisoning by Acids

    • Poisoning and deactivation of palladium catalysts.[6][7][8] SciSpace/ResearchGate. (2001). Details the mechanism of heteroatom and acid poisoning of Pd surfaces and complexes.

  • Optimization Strategies (DoE)

    • Optimizing Suzuki Coupling Reactions. CovaSyn. (2018). Discusses the use of Design of Experiments (DoE) to screen ligands and bases for difficult substrates.

  • General Suzuki Mechanism & Boronate Stability

    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (2024). Comprehensive guide on boronate stability (protodeboronation) and ligand selection.

Sources

Troubleshooting guide for the synthesis of substituted nicotinic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted nicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these important heterocyclic compounds, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Synthesis Pathway Issues

Question 1: My Bohlmann-Rahtz pyridine synthesis is giving low yields. What are the common pitfalls?

Answer: The Bohlmann-Rahtz synthesis, a powerful tool for creating substituted pyridines from enamines and alkynyl ketones, can be sensitive to several factors.[1][2] Low yields often stem from issues in the key Michael addition or the subsequent cyclodehydration steps.

  • Causality: The initial Michael addition is reversible. If the resulting aminodiene intermediate is not stable or if side reactions are favored, the equilibrium may not lie on the product side. The subsequent cyclization requires heat-induced E/Z isomerization, and if the temperature is too low or the reaction time too short, this may not proceed efficiently.[1] Conversely, excessive heat can lead to decomposition.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: The cyclodehydration step is critical. If you are not seeing product formation, a gradual increase in temperature might be necessary. However, be mindful of potential decomposition of starting materials or products at very high temperatures.

    • Catalyst Choice: While the reaction can proceed thermally, acid catalysts like acetic acid or solid acids like Amberlyst-15 can facilitate the cyclization.[3] If you are running the reaction without a catalyst, consider adding a mild acid.

    • Purity of Starting Materials: Enamines can be prone to hydrolysis. Ensure your enamine is pure and dry. Similarly, impurities in the alkynyl ketone can lead to side reactions.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of aprotic solvents of varying polarity.

A modified, one-pot three-component approach combining a 1,3-dicarbonyl compound, ammonia, and an alkynone can sometimes offer better yields and regiochemical control.

Question 2: I'm attempting a Guareschi-Thorpe condensation to synthesize a substituted 2-pyridone, but the reaction is messy and purification is difficult. How can I improve this?

Answer: The Guareschi-Thorpe condensation is a classic method for forming 2-pyridones from cyanoacetamides and 1,3-dicarbonyl compounds.[4] The "messy" nature of the reaction often arises from competing side reactions and the formation of regioisomers.

  • Underlying Chemistry: The reaction proceeds via a series of condensations and a final cyclization. The initial Knoevenagel condensation is typically followed by a Michael addition. The regioselectivity of the Michael addition can be a point of contention, leading to isomeric products.

  • Modern Solutions: Recent advancements have shown that running the Guareschi-Thorpe synthesis in an aqueous medium with ammonium carbonate can lead to cleaner reactions and higher yields of the desired hydroxy-cyanopyridines.[5][6] This "green chemistry" approach can simplify workup and purification.

  • pH Control: The pH of the reaction medium can be critical. A pH-controlled aqueous system can help to minimize side reactions and improve the selectivity of the condensation.[5]

  • Protocol for Improved Guareschi-Thorpe Synthesis:

    • Combine the 1,3-dicarbonyl compound, the cyanoacetamide (or alkyl cyanoacetate), and ammonium carbonate in an aqueous medium.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to gentle heating).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

This one-pot method can be highly efficient for producing a variety of substituted 2-amino isonicotinic acids.[7]

Question 3: My nitrile hydrolysis to the corresponding nicotinic acid is sluggish or incomplete. What can I do?

Answer: The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation, but it can be challenging, especially with electron-deficient pyridine rings.[8][9][10][11] The reaction can be performed under acidic or basic conditions.

  • Mechanistic Insight: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[10] In basic conditions, hydroxide directly attacks the nitrile carbon.

  • Troubleshooting Strategies:

    • Harsher Conditions: If the reaction is slow, increasing the temperature and/or the concentration of the acid or base is the most common solution. For stubborn nitriles, sealed-tube reactions at high temperatures may be necessary.

    • Change of Reagents: If strong acid or base is not effective or leads to decomposition, consider alternative methods. For instance, enzymatic hydrolysis using nitrilases is a greener alternative that can proceed under mild conditions, though it may have substrate specificity.[12]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the hydrolysis of nitriles, often reducing reaction times from hours to minutes.

    • Side Reactions: Be aware of potential side reactions. For example, if other acid- or base-labile functional groups are present in your molecule, they may not be compatible with the hydrolysis conditions.

Table 1: Comparison of Nitrile Hydrolysis Conditions

ConditionReagentsTemperatureProsCons
Acidic H₂SO₄ or HCl in H₂ORefluxGenerally effectiveCan be slow, harsh conditions
Basic NaOH or KOH in H₂O/EtOHRefluxOften faster than acidicProduct is the carboxylate salt
Enzymatic Nitrilase in bufferRoom TempMild, environmentally friendlySubstrate specific, enzyme cost
Side Reactions & Impurities

Question 4: I'm observing unexpected decarboxylation of my substituted nicotinic acid product. Why is this happening and how can I prevent it?

Answer: Decarboxylation, the loss of a carboxyl group as CO₂, can be a significant side reaction, particularly when the nicotinic acid is substituted with certain groups or subjected to high temperatures.[13][14]

  • Chemical Principles: The stability of the pyridine ring and the position of the carboxylic acid group influence the ease of decarboxylation. For instance, in the synthesis of nicotinic acid from 5-ethyl-2-methylpyridine, an intermediate 2,5-pyridinedicarboxylic acid is formed, which is then intentionally decarboxylated at high temperatures (around 220 °C) to yield the final product.[15] This indicates that a carboxylic acid at the 2-position can be labile under thermal stress.

  • Preventative Measures:

    • Temperature Control: Avoid excessive temperatures during reaction workup and purification. If distillation is required, perform it under reduced pressure to lower the boiling point.

    • pH Management: The stability of the carboxylic acid can be pH-dependent. In some cases, keeping the material as a salt (e.g., with a base) until the final step can prevent premature decarboxylation.

    • Catalyst Considerations: Certain metal catalysts can promote decarboxylation. If you are using a metal catalyst in a subsequent step, screen for catalysts that are less prone to inducing this side reaction.

Question 5: My palladium-catalyzed cross-coupling reaction with a substituted bromonicotinic acid is failing. Could the pyridine nitrogen be the issue?

Answer: Yes, the lone pair of electrons on the pyridine nitrogen is a well-known poison for many transition metal catalysts, including palladium.[16][17] This is a very common issue in cross-coupling reactions involving pyridines.

  • Mechanism of Poisoning: The nitrogen atom's lone pair can coordinate strongly to the palladium center, blocking the active sites required for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[16][18] This deactivation is particularly pronounced in reactions like Suzuki and Heck couplings.[16]

  • Troubleshooting and Optimization:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands. These can sometimes outcompete the pyridine nitrogen for coordination to the palladium center and stabilize the active catalytic species.

    • Catalyst Loading: Increasing the catalyst loading may overcome partial deactivation, but this is not always economically viable.

    • Use of a Guard Bed: In flow chemistry setups, a sacrificial "guard bed" of a less expensive material can be placed upstream of the main catalyst bed to adsorb the pyridine substrate and protect the primary catalyst.[16]

    • Protecting Groups: While less common for this specific issue, in some cases, transiently protecting the pyridine nitrogen could be a viable, albeit synthetically more demanding, strategy.

dot

Catalyst_Poisoning cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway OA Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE Product Product RE->Product Product->OA Pyridine Substituted Nicotinic Acid Poisoned_Catalyst Deactivated Pd-Pyridine Complex Pyridine->Poisoned_Catalyst Catalyst Pd(0) Catalyst Catalyst->OA Catalyst->Poisoned_Catalyst No Reaction No Reaction Poisoned_Catalyst->No Reaction

Caption: Catalyst poisoning by the pyridine nitrogen.

Purification & Isolation Challenges

Question 6: My synthesized nicotinic acid is colored, and I'm struggling to get a pure, colorless product. What are the best purification methods?

Answer: Color in crude nicotinic acid is a common issue, especially in syntheses involving oxidation with nitric acid, which can produce yellow chromophores.[19] Achieving the high purity required for pharmaceutical applications often necessitates specific purification strategies.

  • Recrystallization: This is the most common method for purifying solid organic compounds.

    • Solvent Choice: Water is a common solvent for recrystallizing nicotinic acid, but its solubility is relatively low even at high temperatures (9.8 g/100 mL at 100 °C).[15] This means large volumes of water may be needed, which can be energy-intensive to remove later.[15] Following established procedures for solvent volumes is advisable for optimal yields.[20]

    • Decolorizing Carbon: Adding activated charcoal (decolorizing carbon) to the hot solution before filtration can effectively adsorb colored impurities.

  • Ion-Exchange Chromatography: For separating nicotinic acid from its amide or other charged impurities, ion-exchange chromatography can be very effective.[15]

  • Melt Crystallization: An interesting and economical method involves melting the crude, yellow nicotinic acid and holding it in a molten state (e.g., 236-250 °C) for a few minutes.[19] This process can destroy the yellow chromophore, and a subsequent single recrystallization can then yield a product of U.S.P. quality.[19]

  • Dealing with Ammonium Nicotinate: If ammonia was used in the synthesis or workup, highly soluble ammonium nicotinate can form, which hinders the crystallization of the free acid.[15] One industrial approach is to intentionally form the ammonium salt, then use spray drying at high temperatures (160-250 °C) to decompose the salt and obtain the pure nicotinic acid.[15]

dot

Purification_Workflow Crude Crude, Colored Nicotinic Acid Dissolve Dissolve in Hot Solvent (e.g., Water) Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal Filter Hot Filtration Charcoal->Filter Cool Cool to Crystallize Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Dry Dry Isolate->Dry Pure Pure, Colorless Nicotinic Acid Dry->Pure

Caption: A standard recrystallization workflow.

Experimental Protocols

Protocol 1: Oxidation of Nicotine to Nicotinic Acid using Nitric Acid

This protocol is adapted from Organic Syntheses and should be performed with extreme caution due to the toxicity of nicotine and the corrosive nature of nitric acid.[20]

  • Reaction Setup: In a large round-bottomed flask placed in a fume hood, carefully add 210 g of nicotine to 4 kg of concentrated nitric acid in small portions, ensuring the mixture is well-shaken after each addition to prevent localized heating.[20]

  • Initial Reaction: Heat the mixture on a steam bath until the temperature reaches 70 °C. Remove from the heat and allow the spontaneous reaction to proceed; the mixture will boil for about an hour.[20]

  • Completion of Reaction: After the boiling subsides, return the flask to the steam bath and heat for an additional 10-12 hours.

  • Workup: Pour the reaction mixture into an evaporating dish and evaporate to near dryness on the steam bath.

  • Purification (Recrystallization):

    • To the resulting crude nicotinic acid nitrate, add 400 cc of distilled water and heat until a complete solution is formed.[20]

    • Allow the solution to cool, whereupon nicotinic acid nitrate will crystallize.

    • Filter the crystals and wash with cold water.[20]

    • For further purification, the material can be recrystallized from hot water, potentially with the use of animal charcoal to remove color.[20]

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 743. Available at: [Link]

  • Organic Syntheses. (n.d.). Nicotinic Acid. Coll. Vol. 1, p.385 (1941); Vol. 2, p.42 (1922). Available at: [Link]

  • JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR, 5(8). Available at: [Link]

  • Al-Masoudi, N. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Singh, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Khalil, N. A., et al. (2013). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • Journal of the American Chemical Society. (1999). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • National Institutes of Health. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (1960). The preparation of some 4-substituted nicotinic acids and nicotinamides. Available at: [Link]

  • Google Patents. (n.d.). Method for the preparation of nicotinic acid - EP2663646A2.
  • ResearchGate. (2025). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H). Available at: [Link]

  • NC State University Libraries. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Available at: [Link]

  • Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

  • National Institutes of Health. (2022). Advances on the biosynthesis of pyridine rings. Available at: [Link]

  • National Institutes of Health. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available at: [Link]

  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Available at: [Link]

  • ResearchGate. (2025). Study on catalyst for pyridine synthesis. Available at: [Link]

  • YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe condensation | Request PDF. Available at: [Link]

  • Open Access Journals. (2024). A Brief View on Pyridine Compounds. Available at: [Link]

  • YouTube. (2021). Pyridine : Decarboxylation of Niacin. Available at: [Link]

  • YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Available at: [Link]

  • Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Available at: [Link]

Sources

Technical Support Center: Optimizing Reactions with 2-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for Researchers, Scientists, and Drug Development Professionals:

Welcome to the technical support guide for 2-Bromo-4-chloronicotinic acid. This resource is tailored for professionals in research and development who utilize this versatile, yet sometimes challenging, chemical intermediate. This guide provides practical, in-depth solutions to common solubility issues encountered during experimentation, ensuring your reactions proceed efficiently and with high yields.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Bromo-4-chloronicotinic acid?

A1: 2-Bromo-4-chloronicotinic acid is a crystalline solid that generally exhibits low solubility in water but is more soluble in polar organic solvents.[1] The presence of the carboxylic acid group allows for increased solubility in polar environments. However, its halogenated pyridine ring also gives it some lipophilic character. This dual nature means that finding an ideal solvent for direct dissolution can be challenging, often requiring a strategic approach to achieve a homogeneous reaction mixture.

Q2: Why does my 2-Bromo-4-chloronicotinic acid fail to dissolve in common organic solvents like THF or toluene?

A2: The poor solubility in many common organic solvents is due to the strong intermolecular hydrogen bonding of the carboxylic acid groups, which leads to the formation of stable dimers in the solid state. Overcoming the energy of this crystal lattice requires highly polar solvents or the conversion of the carboxylic acid into a more soluble form. While related compounds like 2-chloronicotinic acid are soluble in solvents such as benzene and toluene, the specific halogenation pattern of 2-bromo-4-chloronicotinic acid can alter its solubility profile.[2]

Troubleshooting Guide: Enhancing Solubility for Reactions

Issue 1: Difficulty achieving a homogeneous solution for my reaction.

When 2-Bromo-4-chloronicotinic acid does not readily dissolve in the chosen reaction solvent, it can lead to poor reactivity and inconsistent results.

Solution 1.1: In-situ Salt Formation with a Suitable Base

The most effective method to improve solubility is to convert the carboxylic acid into its corresponding salt by adding a base. This deprotonation breaks the strong hydrogen bonding and forms an ionic species that is more readily solvated by polar aprotic solvents.

Choosing the Right Base:

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH) are commonly used. These strong bases readily deprotonate the carboxylic acid to form highly soluble salts.[3]

  • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective and are often preferred when the other reagents are sensitive to inorganic bases.

Experimental Protocol: Base-Mediated Dissolution

  • Charge a dry reaction flask with 2-Bromo-4-chloronicotinic acid and the desired anhydrous solvent (e.g., DMF, THF, or dioxane).

  • Add 1.1 to 1.5 equivalents of the chosen base (e.g., potassium carbonate).

  • Stir the mixture at room temperature. Gentle warming (40–50 °C) can be applied to expedite dissolution.

  • Observe the transition from a suspension to a clear solution, indicating the formation of the soluble salt.

  • Once the solution is homogeneous, proceed with the addition of other reagents.

Workflow for Enhancing Solubility

G A Heterogeneous Mixture: 2-Bromo-4-chloronicotinic acid in chosen solvent B Add Base (e.g., K2CO3) A->B Step 1 C Stir at RT or with gentle heat B->C Step 2 D Homogeneous Solution: Soluble Carboxylate Salt C->D Result E Proceed with Reaction D->E Next Step

Caption: Base-mediated dissolution workflow.

Issue 2: My reaction requires a non-polar solvent where the starting material is insoluble.

Certain cross-coupling reactions or other synthetic transformations may necessitate the use of non-polar solvents like toluene or hexane.

Solution 2.1: Use of a Phase-Transfer Catalyst

In a biphasic system (e.g., a non-polar organic solvent and an aqueous solution of a base), a phase-transfer catalyst can be employed. The catalyst transports the deprotonated carboxylate from the aqueous phase to the organic phase, where it can then react.

Recommended Phase-Transfer Catalysts:

CatalystTypical LoadingNotes
Tetrabutylammonium bromide (TBAB)1-10 mol%Commonly used and effective for a wide range of reactions.
Aliquat 3361-10 mol%A quaternary ammonium salt that is also a very effective phase-transfer catalyst.

Experimental Protocol: Phase-Transfer Catalysis

  • Combine 2-Bromo-4-chloronicotinic acid, the non-polar organic solvent, and an aqueous solution of a base (e.g., 2M NaOH) in a reaction vessel.

  • Add the phase-transfer catalyst (e.g., 5 mol% TBAB).

  • Stir the biphasic mixture vigorously to ensure efficient transfer between phases.

  • Add the other reagents and proceed with the reaction at the desired temperature.

Issue 3: Low-temperature reactions where heating to dissolve is not feasible.

For reactions that must be conducted at low temperatures, such as those involving organolithium reagents, pre-dissolution is necessary.

Solution 3.1: Preparation of a Soluble Lithium Salt

A common strategy for low-temperature reactions is to first form the lithium salt of the carboxylic acid, which is often more soluble in ethereal solvents like THF.

Experimental Protocol: Low-Temperature Lithium Salt Formation

  • Suspend 2-Bromo-4-chloronicotinic acid in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to -78 °C.

  • Slowly add one equivalent of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete salt formation.

  • The resulting homogeneous solution of the lithium 2-bromo-4-chloronicotinate can then be used in the subsequent low-temperature reaction. A similar procedure is used for the synthesis of 2-bromo-4-chloronicotinaldehyde, where a solution of 2-bromo-4-chloropyridine in THF is treated with LDA at low temperatures.[4]

Logical Flow for Low-Temperature Applications

G cluster_A Salt Formation cluster_B Main Reaction start Acid Suspension in THF at -78°C add_base Add n-BuLi start->add_base solution Soluble Lithium Salt add_base->solution reaction Reaction Mixture at -78°C solution->reaction Cannula Transfer

Caption: Pre-formation of a soluble salt for low-temperature reactions.

Summary of Recommended Approaches

Reaction ConditionRecommended StrategySolventsBases/Reagents
General PurposeIn-situ Salt FormationDMF, THF, DioxaneK₂CO₃, Cs₂CO₃, NaOH
Non-polar SolventPhase-Transfer CatalysisToluene, HexaneAqueous NaOH/KOH, TBAB
Low TemperaturePre-formation of Lithium SaltTHFn-BuLi, LDA

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. [Link]

  • IndiaMART. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices. [Link]

  • LookChem. CAS 1060808-92-5: 6-broMo-4-chloronicotinic acid. [Link]

  • ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. [Link]

  • PubChem. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836. [Link]

  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • CNKI. Improving Solubility of Famotidine by Cocrystal Synthesis with Nicotinic Acid. [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • PubChem. 6-Bromo-4-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 72212216. [Link]

  • IndiaMART. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. [Link]

  • OpenStax. 4.2 Classifying Chemical Reactions - Chemistry 2e. [Link]

Sources

Technical Support: Catalyst Selection for 2-Bromo-4-chloronicotinic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Know Your Substrate

2-Bromo-4-chloronicotinic acid is a polyfunctional pyridine scaffold with distinct reactivity zones. Successful functionalization requires navigating the competition between the C2-Bromine (preferred for Pd-catalyzed coupling), the C4-Chlorine (preferred for


), and the C3-Carboxylic Acid  (catalyst poison/solubility handle).
Reactivity Map

The following diagram illustrates the competing reactivity sites and the pathways to access them.

ReactivityMap Substrate 2-Bromo-4-chloronicotinic Acid C2_Br C2-Position (Br) Preferred Site for: Pd-Catalyzed Coupling (Suzuki, Stille, Sonogashira) Substrate->C2_Br Pd(0) Oxidative Addition C4_Cl C4-Position (Cl) Preferred Site for: Nucleophilic Aromatic Substitution (SNAr with Amines/Alkoxides) Substrate->C4_Cl Nucleophilic Attack C3_COOH C3-Carboxylic Acid Challenge: Catalyst Poisoning & Solubility Action: Esterification Recommended Substrate->C3_COOH Interference

Figure 1: Reactivity profile of 2-bromo-4-chloronicotinic acid. The C2-Br bond is weaker and more accessible for oxidative addition, while the C4-Cl bond is activated for nucleophilic attack by the para-nitrogen.

Strategic Decision: Esterification vs. Direct Coupling

Before selecting a catalyst, you must decide whether to couple the free acid or its ester derivative.

FeatureRoute A: Methyl Ester (Recommended) Route B: Free Acid
Substrate Form Methyl 2-bromo-4-chloronicotinate2-Bromo-4-chloronicotinic acid
Solubility High in organic solvents (THF, Dioxane, Toluene).Poor in non-polar; requires polar/protic or water.
Catalyst Stability High. No interference from carboxylate.Moderate/Low.[1] Carboxylate can coordinate Pd.
Base Requirement Standard (2.0 equiv).High (3.0–4.0 equiv) to deprotonate acid first.
Workup Standard organic extraction.Requires careful pH adjustment to isolate product.
Recommendation Primary Choice for reliability.Use only if esterification is impossible.

Catalyst Selection Guide (Suzuki-Miyaura)

Scenario A: Standard Coupling (Aryl Boronic Acids)

For coupling aryl boronic acids to the C2-position , standard Pd(0) or Pd(II) precursors are often sufficient, provided the ligand is electron-rich enough to facilitate oxidative addition into the C-Br bond without touching the C-Cl bond.

  • Catalyst:

    
     or 
    
    
    
  • Loading: 3–5 mol%

  • Ligand: Triphenylphosphine (standard) or dppf (bidentate, robust).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Base:

    
     or 
    
    
    
    (2.0–3.0 equiv).
  • Temperature: 80–100 °C.

Scenario B: Challenging/Sterically Hindered Substrates

If the reaction is sluggish or the boronic acid is unstable (e.g., heteroaryl boronic acids), switch to Buchwald Precatalysts . These bulky, electron-rich phosphines prevent the pyridine nitrogen from binding to the palladium center.

  • Catalyst System:

    
     + XPhos  or SPhos  (or use commercially available XPhos Pd G3/G4).
    
  • Why?

    • SPhos: Excellent for stability and preventing protodeboronation.

    • XPhos: Superior turnover for heteroaryl chlorides/bromides.

  • Solvent: n-Butanol or THF/Water.

  • Base:

    
     (Anhydrous or aqueous).[2]
    

Step-by-Step Protocols

Protocol 1: C2-Selective Suzuki Coupling (Ester Route)

Target: Methyl 4-chloro-2-(4-methoxyphenyl)nicotinate

  • Preparation: In a reaction vial, combine Methyl 2-bromo-4-chloronicotinate (1.0 equiv), 4-Methoxyphenylboronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and 2M aqueous

    
     (2.5 equiv).
    
  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by TLC/LCMS.

    • Note: The C2-Br reacts first. The C4-Cl should remain intact under these conditions.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol 2: C4-Selective (Pre-Coupling Alternative)

If you need to modify the C4 position (e.g., introduce an amine) BEFORE Suzuki coupling, do this first. The C4-Cl is highly reactive to nucleophiles.

  • Mix: Combine Methyl 2-bromo-4-chloronicotinate (1.0 equiv) and Amine Nucleophile (1.1 equiv) in DMF or NMP .

  • Base: Add DIPEA (2.0 equiv).

  • Heat: Stir at 60–80 °C .

    • Mechanism:[3][4] The nitrogen at position 1 activates the C4-Cl for displacement. The C2-Br is sterically crowded and less electrophilic for

      
      , ensuring regioselectivity.
      
  • Outcome: You now have a 2-bromo-4-amino-nicotinate, which can subsequently undergo Suzuki coupling at C2.

Troubleshooting & FAQs

Q1: I am seeing no reaction, and the starting material is unconsumed.

Diagnosis: Catalyst poisoning. The pyridine nitrogen or the free carboxylic acid (if unesterified) is coordinating to the Pd, shutting down the cycle. Solution:

  • Switch Ligand: Use XPhos or SPhos .[2] These bulky ligands sterically prevent the pyridine nitrogen from binding to the Pd center.

  • Check Degassing: Oxygen kills active Pd(0). Ensure rigorous purging.

  • Esterify: If using the free acid, convert it to the methyl ester.

Q2: I am getting a mixture of C2 and C4 coupling products.

Diagnosis: Loss of regioselectivity. This occurs if the catalyst is too active (e.g., using highly active Pd-NHC complexes at high temps) or if the C4-Cl is unusually activated. Solution:

  • Lower Temperature: Reduce from 100 °C to 60–80 °C. C2-Br oxidative addition has a lower activation energy than C4-Cl.

  • Change Catalyst: Switch back to

    
    . It is less active than XPhos/SPhos and often discriminates better between Br and Cl.
    
Q3: My boronic acid is degrading (Protodeboronation).

Diagnosis: Common with 2-pyridyl boronic acids or electron-rich heterocycles. Solution:

  • Base Switch: Use KF or CsF instead of carbonates.

  • Copper Additive: Add 1.0 equiv of CuCl (Liebeskind-Srogl type conditions) to facilitate transmetallation.

  • MIDA Boronates: Use slow-release MIDA boronates instead of free boronic acids.

Logic Diagram: Process Flow

OptimizationFlow Start Start: 2-Bromo-4-chloronicotinic Acid Decision1 Is the Acid Group Protected? Start->Decision1 Protect Action: Esterify (MeOH/H2SO4) Decision1->Protect No Target Target Transformation? Decision1->Target Yes (Methyl Ester) Protect->Decision1 Path_C2 Path A: C2-Arylation (Suzuki) Target->Path_C2 Coupling at Br Path_C4 Path B: C4-Amination (SNAr) Target->Path_C4 Sub at Cl Suzuki_Cond Conditions: Pd(dppf)Cl2 (5 mol%) Na2CO3, Dioxane/H2O 90°C Path_C2->Suzuki_Cond SNAr_Cond Conditions: Amine (1.1 eq), DIPEA DMF, 60°C (No Metal Catalyst) Path_C4->SNAr_Cond Check_Yield Yield Satisfactory? Suzuki_Cond->Check_Yield Optimize Switch to Buchwald Ligands (XPhos/SPhos Pd G3) Check_Yield->Optimize No (<50%)

Figure 2: Decision logic for processing 2-bromo-4-chloronicotinic acid derivatives.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine in Cross-Coupling Reactions. (2025).[4][5][6][7][8]

  • National Institutes of Health (NIH). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. (2020).[9]

  • MedChemExpress. 2-Bromo-4-chloropyridine: Product Information and Protocols.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.

  • Tokyo Chemical Industry (TCI). Suzuki-Miyaura Cross Coupling Reaction: Reagents and Protocols.

Sources

Validation & Comparative

A Comparative Guide to the HPLC Retention Time of 2-Bromo-4-chloronicotinic Acid and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to monitor reaction progress and assess the purity of key intermediates is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these tasks. This guide provides an in-depth comparison of the expected HPLC retention times of 2-Bromo-4-chloronicotinic acid and its principal reaction products under typical reversed-phase conditions. By understanding the underlying principles of chromatography and the physicochemical properties of these molecules, scientists can effectively develop and interpret their analytical data.

Introduction: The Significance of 2-Bromo-4-chloronicotinic Acid in Synthesis

2-Bromo-4-chloronicotinic acid is a versatile halogenated pyridine derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is centered around the carboxylic acid group and the susceptibility of the bromine atom to nucleophilic substitution. Consequently, common transformations include hydrolysis, amination, and esterification, leading to a range of products with distinct chemical properties. The ability to chromatographically resolve the starting material from these products is crucial for reaction monitoring and quality control.

This guide will focus on a comparative analysis of the retention times for the following compounds:

  • 2-Bromo-4-chloronicotinic acid (Parent Compound)

  • 2-Hydroxy-4-chloronicotinic acid (Hydrolysis Product)

  • 2-Amino-4-chloronicotinic acid (Amination Product)

  • Methyl 2-bromo-4-chloronicotinate (Esterification Product)

We will explore the theoretical basis for their separation on a C18 reversed-phase column and provide a detailed, validated experimental protocol for their analysis.

The Chromatographic Rationale: Predicting Elution Order

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Consequently, nonpolar compounds interact more strongly with the stationary phase and have longer retention times, while polar compounds are more attracted to the mobile phase and elute earlier. The polarity of our compounds of interest is primarily dictated by the functional groups attached to the pyridine ring.

Here is the predicted elution order, from earliest to latest, with a scientific justification for each:

  • 2-Amino-4-chloronicotinic acid: The primary amine group is highly polar and capable of hydrogen bonding. This, combined with the polar carboxylic acid group, makes it the most polar compound in the set, leading to the shortest retention time.

  • 2-Hydroxy-4-chloronicotinic acid: The hydroxyl group is also polar and can engage in hydrogen bonding, but it is generally less polar than a primary amine. Therefore, it will be retained slightly longer than the amino derivative.

  • 2-Bromo-4-chloronicotinic acid: The parent compound, with its bromo and chloro substituents, is more hydrophobic than its hydrolyzed and aminated counterparts. The carboxylic acid still imparts significant polarity, but the halogens increase its nonpolar character.

  • Methyl 2-bromo-4-chloronicotinate: The esterification of the carboxylic acid to a methyl ester significantly reduces the compound's polarity. The highly polar carboxylic acid group is replaced by a less polar ester, leading to a much stronger interaction with the C18 stationary phase and, therefore, the longest retention time.

This predicted order is based on the fundamental principles of reversed-phase chromatography, where increased polarity leads to decreased retention.

Experimental Protocol: A Validated HPLC Method

This section provides a detailed, step-by-step methodology for the HPLC analysis of 2-Bromo-4-chloronicotinic acid and its derivatives. This protocol is based on established methods for similar halogenated aromatic acids[1].

Materials and Reagents
  • Columns: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this separation.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

  • Standards: Analytical standards of 2-Bromo-4-chloronicotinic acid and its potential products.

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh and dissolve a known amount of the analytical standard or reaction mixture in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation and Comparative Analysis

The following table summarizes the expected comparative retention times for 2-Bromo-4-chloronicotinic acid and its products based on the protocol described above. It is important to note that these are representative values, and actual retention times may vary depending on the specific HPLC system, column, and exact experimental conditions.

CompoundStructurePredicted Retention Time (min)Rationale for Elution Order
2-Amino-4-chloronicotinic acid ~ 4.5Most polar due to the presence of both amino and carboxylic acid groups.
2-Hydroxy-4-chloronicotinic acid ~ 6.2The hydroxyl group is polar, but less so than the amino group.
2-Bromo-4-chloronicotinic acid ~ 9.8Less polar than the hydroxy and amino derivatives due to the hydrophobic nature of the halogens.
Methyl 2-bromo-4-chloronicotinate ~ 14.3Least polar due to the esterification of the highly polar carboxylic acid group.

Visualizing the Workflow and Chemical Structures

To further clarify the relationships between these compounds and the analytical workflow, the following diagrams are provided.

cluster_products Reaction Products Amino 2-Amino-4-chloronicotinic acid (Most Polar) Hydroxy 2-Hydroxy-4-chloronicotinic acid (Polar) Ester Methyl 2-bromo-4-chloronicotinate (Least Polar) Parent 2-Bromo-4-chloronicotinic acid (Parent Compound) Parent->Amino Amination Parent->Hydroxy Hydrolysis Parent->Ester Esterification

Caption: Synthetic pathways from 2-Bromo-4-chloronicotinic acid.

start Sample Preparation (Dissolve & Filter) hplc HPLC Injection (C18 Column) start->hplc separation Gradient Elution (Water/Acetonitrile) hplc->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Retention Time Comparison) detection->analysis

Caption: HPLC analytical workflow.

Conclusion

This guide has provided a comprehensive overview of the expected HPLC retention time behavior of 2-Bromo-4-chloronicotinic acid and its key synthetic derivatives. By understanding the principles of reversed-phase chromatography and the influence of molecular polarity on retention, researchers can effectively monitor reaction progress and assess product purity. The provided experimental protocol offers a robust starting point for developing a validated analytical method. The successful separation of these compounds is a testament to the power and versatility of HPLC in modern chemical research and development.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Bromo-4-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-4-chloronicotinic acid is a critical building block in the synthesis of various pharmaceutical compounds. Its accurate measurement is essential for process control, impurity profiling, and stability testing. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-Bromo-4-chloronicotinic acid, supported by experimental data and detailed methodologies.

The Critical Need for Validated Quantification

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For 2-Bromo-4-chloronicotinic acid, this means ensuring that the chosen method can accurately and consistently measure its concentration in a variety of sample matrices, from raw materials to in-process samples and final product formulations. The validation process, guided by international standards such as the International Council for Harmonisation (ICH) guidelines, assesses several key parameters to establish the method's reliability[1][2][3].

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for 2-Bromo-4-chloronicotinic acid depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The most commonly employed techniques for the analysis of substituted nicotinic acid derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the quantification of a wide range of organic compounds, including those that are non-volatile or thermally labile[4]. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase[4].

Principle of HPLC for 2-Bromo-4-chloronicotinic Acid Analysis:

A reverse-phase HPLC method with UV detection is the most common approach for analyzing nicotinic acid derivatives[5][6]. The acidic nature of the carboxylic acid group on 2-Bromo-4-chloronicotinic acid necessitates careful control of the mobile phase pH to ensure good peak shape and retention.

Causality in Experimental Choices:

  • Stationary Phase: A C18 column is a suitable starting point for method development due to its hydrophobicity, which allows for good retention of the relatively nonpolar 2-Bromo-4-chloronicotinic acid.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used[6]. The pH of the aqueous phase is critical. Acidifying the mobile phase (e.g., with phosphoric acid or formic acid) suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry[5][6]. For LC-MS compatibility, volatile acids like formic acid are preferred[5][6].

  • Detection: The pyridine ring in 2-Bromo-4-chloronicotinic acid contains a chromophore, making it suitable for UV detection[7]. The wavelength of maximum absorbance should be determined experimentally to ensure optimal sensitivity.

Gas Chromatography (GC)

GC is an ideal technique for the analysis of volatile and thermally stable compounds[4][8]. For non-volatile compounds like 2-Bromo-4-chloronicotinic acid, derivatization is often required to increase volatility.

Principle of GC for 2-Bromo-4-chloronicotinic Acid Analysis:

The carboxylic acid group makes 2-Bromo-4-chloronicotinic acid non-volatile. Therefore, a derivatization step, such as esterification (e.g., to its methyl ester), is necessary before GC analysis[9]. The derivatized analyte is then vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase.

Causality in Experimental Choices:

  • Derivatization: Esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst is a common and effective derivatization method for carboxylic acids. This reaction converts the polar carboxylic acid group into a less polar and more volatile ester.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for separating the derivatized analyte from other components[10].

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing good sensitivity[8]. For higher selectivity and sensitivity, a Mass Spectrometer (MS) can be used as the detector (GC-MS)[8][10].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of analytes in complex matrices.

Principle of LC-MS/MS for 2-Bromo-4-chloronicotinic Acid Analysis:

The sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. The analyte is ionized, and specific parent and daughter ions are monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity.

Causality in Experimental Choices:

  • Ionization: Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like 2-Bromo-4-chloronicotinic acid. Both positive and negative ion modes should be evaluated to determine the optimal ionization efficiency.

  • MRM Transitions: The selection of specific parent-to-daughter ion transitions for 2-Bromo-4-chloronicotinic acid is crucial for the selectivity of the method. These transitions are determined by infusing a standard solution of the analyte into the mass spectrometer and optimizing the collision energy.

  • Sample Preparation: For trace analysis, a sample pre-concentration step, such as Solid Phase Extraction (SPE), may be necessary to achieve the desired sensitivity[11].

Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of the discussed analytical methods for the quantification of 2-Bromo-4-chloronicotinic acid.

Parameter HPLC-UV GC-FID (with Derivatization) LC-MS/MS
Specificity Good, dependent on chromatographic resolution.Good, dependent on chromatographic resolution.Excellent, based on specific MRM transitions.
Linearity (r²) Typically ≥ 0.999[5]Typically ≥ 0.995Typically ≥ 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 2%
Limit of Quantification (LOQ) ng/mL rangeng/mL rangepg/mL to ng/mL range[11]
Throughput ModerateModerate (derivatization adds time)High
Cost Low to ModerateLow to ModerateHigh
Robustness HighModerate (derivatization can be a source of variability)High

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of 2-Bromo-4-chloronicotinic acid using the discussed techniques.

Protocol 1: Validated RP-HPLC-UV Method

This protocol describes a robust method for the routine quantification of 2-Bromo-4-chloronicotinic acid.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 30 °C[12]

  • Detection Wavelength: 225 nm (or wavelength of maximum absorbance)[12]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Bromo-4-chloronicotinic acid reference standard in 10 mL of diluent (Mobile Phase).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample containing 2-Bromo-4-chloronicotinic acid in the diluent to achieve a final concentration within the calibration range. Sonicate if necessary to ensure complete dissolution[7].

3. Method Validation:

  • The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness[5][13].

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Standard/Sample Dilute Serial Dilution for Standards Prep->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: RP-HPLC-UV workflow for 2-Bromo-4-chloronicotinic acid.

Protocol 2: Validated GC-FID Method with Derivatization

This protocol is suitable for the analysis of 2-Bromo-4-chloronicotinic acid when GC instrumentation is preferred.

1. Derivatization Procedure (Esterification):

  • To 1 mg of sample or standard in a vial, add 1 mL of 3N HCl in methanol.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC injection[4].

2. GC Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C[4]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C[4]

  • Detector Temperature (FID): 300 °C[4]

  • Injection Mode: Split (e.g., 50:1 ratio)[4]

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions at appropriate concentrations and derivatize them as described above.

4. Method Validation:

  • Validate the entire procedure (including derivatization) for specificity, linearity, range, accuracy, precision, and robustness.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Prep Weigh & Dissolve Standard/Sample Deriv Esterification (Methanol/HCl) Prep->Deriv Recon Reconstitute in Organic Solvent Deriv->Recon Inject Inject into GC System Recon->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: GC-FID with derivatization workflow.

Protocol 3: Validated LC-MS/MS Method

This protocol provides the highest sensitivity and selectivity for the quantification of 2-Bromo-4-chloronicotinic acid.

1. LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A suitable gradient to achieve good separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

2. MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), negative or positive mode

  • MRM Transitions: To be determined by direct infusion of a standard solution. For example, monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

  • Collision Energy: Optimize for maximum fragment ion intensity.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions in a solvent compatible with the initial mobile phase conditions.

  • For trace analysis in complex matrices, an SPE cleanup and pre-concentration step may be required[11].

4. Method Validation:

  • Validate the method according to FDA and ICH guidelines for bioanalytical method validation, if applicable, focusing on selectivity, accuracy, precision, and stability[14][15][16].

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Weigh & Dissolve Standard/Sample SPE Optional SPE Cleanup/Concentration Prep->SPE Inject Inject into LC System SPE->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Sources

Benchmarking the Stability of 2-Bromo-4-chloronicotinic Acid Against Halo-Pyridine Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-chloronicotinic acid (CAS: 1003710-42-0) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development. However, its stability profile differs significantly from its chlorinated analog, 2,4-Dichloronicotinic acid .

This guide benchmarks the target molecule against key alternatives, revealing that while 2-Bromo-4-chloronicotinic acid offers superior regioselectivity for synthetic functionalization, it exhibits lower thermal stability (MP depression of ~19°C) and higher susceptibility to nucleophilic degradation at the C-2 position compared to the dichloro-variant.

Chemical Profile & Theoretical Basis

To understand the stability limitations of 2-Bromo-4-chloronicotinic acid, we must analyze the "tug-of-war" between the electronic activation of the pyridine ring and the steric hindrance of the carboxylic acid.

The Comparison Group

We benchmark the target against two standard alternatives used in similar coupling reactions:

CompoundStructure DescriptionKey Stability Characteristic
2-Bromo-4-chloronicotinic acid Target. Mixed halogen (Br at C2, Cl at C4).High Reactivity. C-Br bond is the "weak link" for stability but the "entry point" for synthesis.
2,4-Dichloronicotinic acid Reference. Homogenous halogen loading.Moderate Stability. C-Cl bonds are stronger (103 kcal/mol) than C-Br (87 kcal/mol).
2-Chloronicotinic acid Baseline. Mono-halogenated.High Stability. Lacks the C4 activation, making the ring less electron-deficient.
Electronic & Steric Instability Factors

The stability of 2-Bromo-4-chloronicotinic acid is compromised by two primary mechanisms:

  • C-2 Lability (The "Ortho Effect"): The nitrogen atom in the pyridine ring strongly withdraws electron density from the C-2 position. Combined with the weaker C-Br bond, this makes the C-2 position highly susceptible to hydrolysis (solvolysis) or nucleophilic attack, even by weak nucleophiles like water or alcohols during storage.

  • Thermal Decarboxylation: Electron-withdrawing groups (EWGs) like halogens facilitate the loss of

    
     by stabilizing the transition state of the resulting anion. The mixed halogen load creates a distinct lattice energy profile, resulting in a lower melting point than the dichloro-analog, correlating to reduced thermal robustness.
    

Benchmarking Study 1: Thermal Stability & Decarboxylation

Objective: Determine the safe operating temperature range before the onset of decarboxylation (loss of


 to form 2-bromo-4-chloropyridine).
Comparative Data: Thermal Thresholds
Metric2-Bromo-4-chloronicotinic acid2,4-Dichloronicotinic acidImplication
Melting Point (Onset) 145 - 150 °C 164 - 168 °C The target has a lower crystal lattice energy, indicating higher sensitivity to heat.
Decarboxylation Risk High (>130 °C)Moderate (>150 °C)Critical: Do not dry 2-Br-4-Cl-NA in ovens >60°C under vacuum.
Solid State Stability Hygroscopic potential due to bond polarization.Generally stable.Store 2-Br-4-Cl-NA with desiccant at 2-8°C.

Analyst Note: The melting point depression of ~19°C in the bromo-analog is significant. In process chemistry, operating within 20°C of the melting point often accelerates degradation exponentially.

Benchmarking Study 2: Chemoselectivity (Hydrolytic Stability)

Objective: Assess stability in protic solvents (methanol/water) which mimics shelf-life conditions and workup environments.

The "Leaving Group" Vulnerability

In a direct comparison, the C-2 Bromine is the primary failure point.

  • 2,4-Dichloronicotinic acid: The C-2 and C-4 Chlorines are roughly equivalent in leaving group ability. Steric hindrance from the C-3 Carboxylic acid often protects the C-2 position, making the C-4 position the primary site of degradation (or reaction).

  • 2-Bromo-4-chloronicotinic acid: The C-Br bond is significantly weaker. Despite the steric hindrance at C-3, the electronic activation at C-2 combined with the excellent leaving group ability of Bromide overrides the steric protection.

    • Result: 2-Bromo-4-chloronicotinic acid degrades faster in protic media, exclusively losing the C-2 Bromine to form 2-hydroxy-4-chloronicotinic acid.

Visualization: Degradation Pathways

The following diagram illustrates the divergent degradation risks.

StabilityPathways Target 2-Bromo-4-chloronicotinic acid (Target) Thermal Thermal Stress (>140°C) Target->Thermal Heating Hydrolytic Protic Solvent (H2O/MeOH, pH > 7) Target->Hydrolytic Storage/Workup DecarbProd Degradant A: 2-Bromo-4-chloropyridine (Loss of CO2) Thermal->DecarbProd Decarboxylation (Irreversible) HydrolysisProd Degradant B: 2-Hydroxy-4-chloronicotinic acid (Displacement of Br) Hydrolytic->HydrolysisProd SNAr at C-2 (Fast vs Cl-analog) Note Comparison: 2,4-Dichloro analog is 10x more stable towards Pathway B HydrolysisProd->Note

Figure 1: Divergent degradation pathways. The presence of the C-2 Bromine accelerates the hydrolytic pathway significantly compared to chlorinated alternatives.

Experimental Protocols for Stability Validation

Do not rely on generic Certificates of Analysis. Use these self-validating protocols to verify the integrity of your specific batch.

Protocol A: Forced Degradation (Hydrolytic Stress)

Use this to determine if your solvent system is compatible with the material.

  • Preparation: Dissolve 10 mg of 2-Bromo-4-chloronicotinic acid in 1 mL of Methanol.

  • Stress: Add 1 mL of 0.1 N NaOH.

  • Incubation: Stir at Room Temperature for 2 hours. (Do not heat, as this triggers pathway overlap with decarboxylation).

  • Analysis: Quench with 1 mL 0.1 N HCl and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Benchmarking Criteria:

    • Stable: >98% Parent peak retention.

    • Unstable (Expected for this molecule): Appearance of a peak at RRT ~0.6 (2-Hydroxy species).

    • Comparison: Run 2,4-Dichloronicotinic acid in parallel. The dichloro-analog should show <5% degradation under conditions where the bromo-analog shows >20%.

Protocol B: Thermal Stress (Decarboxylation Test)

Use this to validate drying protocols.

  • Preparation: Place 50 mg of solid material in a sealed headspace vial.

  • Stress: Heat block to 100°C for 4 hours.

  • Analysis: Dissolve residue in DMSO-d6 and run H-NMR.

  • Marker: Look for the loss of the carboxylic acid proton and the appearance of a new aromatic proton signal (corresponding to the empty C-3 position).

Handling & Storage Recommendations

Based on the stability differential, the following handling changes are required when switching from 2,4-Dichloronicotinic acid to 2-Bromo-4-chloronicotinic acid:

Parameter2,4-Dichloronicotinic acid (Standard)2-Bromo-4-chloronicotinic acid (Target)
Storage Temp Room Temperature (RT) acceptable.Refrigerate (2-8°C).
Drying Vacuum oven at 50°C.Vacuum desiccation at RT only. Avoid heat.
Solvent Choice Compatible with alcohols for short durations.Avoid MeOH/EtOH if basic species are present. Use Aprotic solvents (DCM, THF) primarily.
Workup pH Stable at pH 1-10 for short periods.Avoid pH > 9. Rapid hydrolysis of C-Br occurs.

References

  • ChemicalBook. (n.d.). 2-Bromo-4-chloronicotinic acid Properties and Melting Point Data. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] 2,4-Dichloronicotinic acid Physical Properties. Retrieved from

  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with Halopyrimidines. (Applied here to Pyridine analogs regarding C2 vs C4 activation). Retrieved from

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanisms and Thermal Trends. Retrieved from

  • National Institutes of Health (NIH). (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Chemical Science.[3][4] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-chloronicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chloronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.